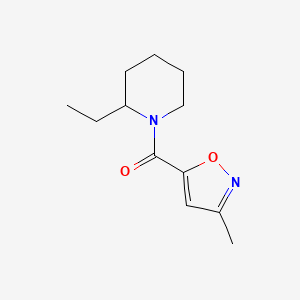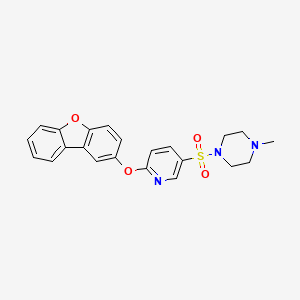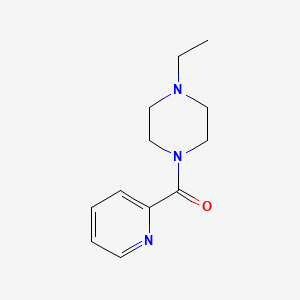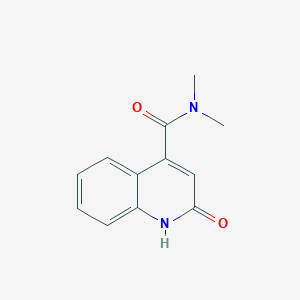
4-(3,4-Dimethylbenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylbenzoyl)morpholine is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention due to its unique properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethylbenzoyl)morpholine is based on its ability to interact with biomolecules and undergo a photochemical reaction upon exposure to light. The compound absorbs light at a specific wavelength, which causes it to enter an excited state. In this state, it can interact with nearby molecules and transfer energy or electrons, leading to the formation of reactive species such as singlet oxygen and free radicals. These reactive species can then react with biomolecules and cause damage or destruction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration, exposure time, and the type of biomolecule it interacts with. In general, this compound has been found to induce oxidative stress and damage to cells and tissues. It can also cause changes in the expression of genes and proteins, leading to altered cellular functions and signaling pathways. However, the exact effects depend on the specific experimental conditions and the type of cells or organisms used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,4-Dimethylbenzoyl)morpholine in lab experiments is its high sensitivity and selectivity for biomolecules. It can detect low concentrations of target molecules and provide real-time information about their localization and dynamics. Additionally, this compound can be easily incorporated into various experimental systems, including cells, tissues, and organisms. However, one of the limitations of using this compound is its potential toxicity and phototoxicity, which can affect the accuracy and reproducibility of the results. Therefore, careful controls and optimization of the experimental conditions are necessary.
Direcciones Futuras
There are several future directions for the use of 4-(3,4-Dimethylbenzoyl)morpholine in scientific research. One of the areas of interest is the development of new fluorescent probes with improved sensitivity, selectivity, and photostability. Another direction is the application of this compound in the field of optogenetics, which involves the use of light to control cellular functions and signaling pathways. Additionally, the potential use of this compound in the development of new materials and devices, such as biosensors and photovoltaic cells, is also an area of interest.
Conclusion:
In conclusion, this compound is a versatile compound that has found various applications in scientific research. Its unique properties and potential for selective biomolecule detection and photochemical reactions have made it a valuable tool in many fields. However, its potential toxicity and phototoxicity require careful consideration and optimization of experimental conditions. The future directions of this compound are promising, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 4-(3,4-Dimethylbenzoyl)morpholine is a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine. The reaction takes place in the presence of a base and a solvent. The product is then purified using various techniques such as recrystallization, chromatography, and distillation. The yield of the product is typically high, and the purity can be easily controlled.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylbenzoyl)morpholine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a drug that selectively destroys cancer cells. Additionally, this compound has been used in the synthesis of various organic compounds and materials, including liquid crystals, polymers, and dendrimers.
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMFPONENJIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)

![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)

![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)